![molecular formula C25H25BrN6O4S B2602999 4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide CAS No. 896701-33-0](/img/structure/B2602999.png)
4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C25H25BrN6O4S and its molecular weight is 585.48. The purity is usually 95%.
BenchChem offers high-quality 4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Importance
4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide is part of a group of substituted 6-bromoquinazolinones known for their significant pharmacological activities. These compounds, including various oxoquinazoline derivatives, have been synthesized and characterized for their potential anti-bacterial, anti-inflammatory, and analgesic activities (Ch. Rajveer et al., 2010).
Potential Non-Steroidal Anti-Inflammatory and Analgesic Agents
This compound is also related to a series of quinazolin-4(3H)-ones synthesized as potential non-steroidal anti-inflammatory and analgesic agents. The synthesized compounds have shown promising results when compared with standard drugs like phenylbutazone (Deepak Kumar et al., 2014).
Antitumor and Antimicrobial Properties
Another aspect of the research on these compounds includes their role as key intermediates in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. This highlights their potential in cancer treatment research (Cao Sheng-li, 2004). Additionally, certain quinazoline derivatives have been evaluated for their antimicrobial activities, further indicating the broad spectrum of pharmacological potentials of these compounds (N. Desai et al., 2007).
Anticonvulsant Agents
Research has also been conducted on the synthesis of quinazolin-4(3H)-ones as potential anticonvulsant agents. These studies provide insight into the potential therapeutic applications of these compounds in treating convulsive disorders (Archana. et al., 2002).
properties
IUPAC Name |
4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN6O4S/c1-15-11-21(31-30-15)29-22(33)14-37-25-28-20-8-7-18(26)12-19(20)24(35)32(25)13-16-3-5-17(6-4-16)23(34)27-9-10-36-2/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,27,34)(H2,29,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTGQYIENMOSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.